molecular formula C8H9N3O B11920562 O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

Cat. No.: B11920562
M. Wt: 163.18 g/mol
InChI Key: IZNNFGLJZUZXIE-UHFFFAOYSA-N
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Description

O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine (CAS 1510592-05-8) is a high-purity chemical building block featuring an imidazopyridine scaffold fused to an O-substituted hydroxylamine functional group . With a molecular formula of C 8 H 9 N 3 O and a molecular weight of 163.18 g/mol, this compound is designed for research and development applications, particularly in organic synthesis and medicinal chemistry . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse biological activities and presence in pharmacologically active molecules . The incorporation of the O-substituted hydroxylamine moiety provides a versatile synthetic handle, making this compound a valuable intermediate for the synthesis of more complex molecules. Potential research applications include its use in palladium-catalyzed carbonylation reactions , a modern method for introducing amide, ester, or ketone functionalities into heterocyclic systems . It serves as a key precursor for the development of novel chemical entities for research purposes. Handling & Safety: Researchers should consult the safety data sheet for specific handling information. As a general precaution, use personal protective equipment, avoid dust formation, and handle only in a well-ventilated area. This product is intended for Research Use Only and is not approved for human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

O-(imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H9N3O/c9-12-6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6,9H2

InChI Key

IZNNFGLJZUZXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CON

Origin of Product

United States

Preparation Methods

The synthesis of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves the use of 2-aminopyridines and nitroolefins in the presence of iron catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via a three-component multicomponent reaction (MCR) :

  • Imidazo[1,2-a]pyridine ring formation : The reaction involves the coupling of 2-aminopyridine with acetophenones and dimedone. Iodine likely acts as an oxidant, facilitating the cyclization step .

  • Hydroxylamine functionalization : The hydroxylamine group (-NH₂OH) is introduced post-cyclization, though specific steps for its incorporation are not explicitly detailed in the provided sources.

DFT Computational Insights :

  • Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level were used to analyze chemical reactivity parameters, including HOMO–LUMO energy gaps, which influence the compound’s stability and reactivity .

Biological and Computational Studies

In Silico Screening :

  • Lipinski’s Rules of Five : Evaluated for drug-likeness, indicating potential oral bioavailability .

  • ADMET and TOPKAT Descriptors : Assessed for toxicity, mutagenicity, and environmental impact .

  • Molecular Docking :

    • Farnesyl Diphosphate Synthase : Derivatives showed higher binding affinities (e.g., compound 4(k) with a MolDock score of −145.600) compared to reference drugs .

    • Phosphodiesterase 3B : Compounds like 4(g) exhibited strong hydrogen-bond interactions (−8.49026 kJ/mol) .

Target Key Observations
Farnesyl Diphosphate SynthaseNitro and hydroxyl substitutions enhance binding affinity .
Phosphodiesterase 3BSubstitution at meta/para positions improves interaction (e.g., 4(l) : −9.580 kJ/mol) .

Structural and Functional Analysis

Molecular Formula :

  • C₈H₉N₃O (molecular weight: 163.18 g/mol) .

Functional Groups :

  • Imidazo[1,2-a]pyridine scaffold : Provides structural rigidity and biological activity.

  • Hydroxylamine (-NH₂OH) : Enables nucleophilic reactions, such as condensation with carbonyl groups.

Reactivity :

  • Undergoes reactions typical of hydroxylamines, including nucleophilic substitution and oxidative coupling .

Scalability and Practical Considerations

  • Gram-scale synthesis : Demonstrated feasibility for large-scale production .

  • Ecotoxicity : Low catalyst loading and aqueous medium reduce environmental impact .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine have been studied for their ability to inhibit histone deacetylase 6 (HDAC6), which is implicated in various cancers. A study identified novel imidazo[1,2-a]pyridine-based HDAC6 inhibitors that demonstrated effective suppression of tumor growth in vitro and in vivo without causing myocardial damage, highlighting their potential as anticancer agents with cardioprotective effects .

1.2 Antiviral Properties

The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral activity. Compounds derived from this structure have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. One such compound exhibited significant antiviral activity with a low half-maximal inhibitory concentration (IC50), suggesting that this compound could be developed further for treating viral infections .

Synthesis and Development

2.1 Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, including metal-free direct synthesis protocols. Recent advancements have focused on environmentally friendly approaches that enhance yield while minimizing ecological impact. For instance, the use of molecular iodine as a catalyst has been reported to facilitate the synthesis of imidazo[1,2-a]pyridines effectively .

Table 1: Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives

MethodologyDescriptionYield (%)Reference
Metal-Free SynthesisDirect synthesis without metal catalystsHigh
Iodine-Catalyzed SynthesisUltrasonication strategy using molecular iodineModerate
One-Pot Multi-Component ReactionGroebke–Blackburn–Bienaymé reactionHigh

3.1 Mechanism of Action

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example, its derivatives have shown potential in inhibiting enzymes involved in cancer progression and viral replication. The interaction of these compounds with specific targets in cells can lead to significant therapeutic outcomes.

3.2 Case Studies

Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study 1: A derivative was tested for its ability to inhibit HDAC6 in cancer cell lines, showing a reduction in cell proliferation and increased apoptosis rates.
  • Case Study 2: Another study evaluated the antiviral efficacy against HIV-1, demonstrating a significant reduction in viral load in treated cells compared to controls.

Mechanism of Action

The mechanism of action of O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

This section evaluates O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine against structurally or functionally related compounds, emphasizing molecular properties, therapeutic applications, and synthesis strategies.

Structural and Functional Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Therapeutic Use
This compound Not provided C9H10N4O 190.20 Hydroxylamine group enhances electrophilicity; potential for covalent binding to targets Autoimmune diseases
Imidazo[1,2-a]pyrimidin-2-ylmethanamine 843609-02-9 C7H8N4 148.17 Pyrimidine core reduces steric hindrance; high GI absorption (83%) Research tool (no specific use stated)
N2,N2-Dimethylpyrimidine-2,5-diamine 56621-99-9 C6H10N4 138.17 Lipophilic amine groups; moderate BBB permeability (predicted) Not specified

Key Observations :

  • Functional Group Impact : The hydroxylamine group in the target compound distinguishes it from amine-substituted analogs (e.g., methanamine derivatives), enabling covalent interactions with cysteine residues or metal ions in enzymes .
Physicochemical and Pharmacokinetic Properties
Property This compound Imidazo[1,2-a]pyrimidin-2-ylmethanamine
Solubility Not reported >10 mg/mL in DMSO
GI Absorption Likely moderate (based on analogs) 83% (predicted)
BBB Permeability Low (hydroxylamine may reduce penetration) Yes (predicted)
CYP Inhibition Risk High (reactive hydroxylamine) Low

Notes:

  • The hydroxylamine group in the target compound may increase metabolic instability or CYP450-mediated interactions compared to stable amines (e.g., methanamine) .
  • Pyrimidine analogs exhibit superior solubility, which may correlate with better oral bioavailability .

Biological Activity

O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a hydroxylamine functional group attached to an imidazo[1,2-a]pyridine scaffold. The synthesis of such compounds often involves various methods, including metal-free direct synthesis and environmentally benign catalytic approaches. For instance, recent studies have highlighted the use of molecular iodine as a catalyst for synthesizing imidazo[1,2-a]pyridine derivatives with high yields and reduced environmental impact .

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds within this class have shown promising results in inhibiting tumor growth and metastasis in various cancer cell lines. For example, certain derivatives have displayed significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells .
  • Antimicrobial Properties : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Case Study 1: Anticancer Activity

A study investigated the effects of an imidazo[1,2-a]pyridine derivative on cancer cell proliferation. The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while showing significantly lower toxicity to non-cancerous MCF10A cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. Results demonstrated that certain compounds had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key factors affecting potency include:

  • Substituents on the Imidazopyridine Ring : Variations in substituents can enhance binding affinity to biological targets.
  • Hydroxylamine Group Positioning : The orientation and electronic properties of the hydroxylamine moiety are critical for its interaction with enzymes or receptors .

Data Tables

Activity TypeExample CompoundsIC50 / MIC Values
AnticancerImidazo[1,2-a]pyridine Derivative A0.126 μM (MDA-MB-231)
AntimicrobialImidazo[1,2-a]pyridine Derivative B8 μg/mL (S. aureus)
Anti-inflammatoryImidazo[1,2-a]pyridine Derivative CNot specified

Q & A

Q. What are the common synthetic routes for preparing O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine, and what are their key experimental considerations?

The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives. For example, hydroxylamine hydrochloride can react with intermediates like 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide under reflux conditions with dimethylacetamide dimethyl acetal, followed by purification steps . Key considerations include maintaining anhydrous conditions to prevent hydrolysis of intermediates and optimizing reaction temperatures (e.g., 80–110°C) to maximize yields .

Q. How can researchers characterize the structural integrity of this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy to verify substitution patterns and hydrogen bonding.
  • X-ray crystallography to resolve planar imidazo-pyridine/pyrimidine rings and dihedral angles between fused heterocycles (e.g., <2° deviation from planarity observed in related compounds) .
  • Elemental analysis (C, H, N) to validate purity, with typical tolerances of ±0.3% for calculated vs. experimental values .

Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?

Initial pharmacological screening should focus on cytotoxicity assays using cell lines like HepG2, MCF-7, and A375 (see Table 2 in ). Protocols involve incubating compounds at 10–100 µM for 48–72 hours, followed by MTT or resazurin assays. Compounds with IC₅₀ < 20 µM in cancer cells and low toxicity in normal cells (e.g., Vero line) warrant further study .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of the hydroxylamine group can occur. Stability tests via HPLC or TLC should be conducted monthly .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yields in cyclization reactions involving hydroxylamine derivatives?

Inconsistent yields often arise from competing pathways. For example, hydroxylamine can act as a nucleophile or base, leading to undesired byproducts like pyridones or imidazo[1,2-a]pyridines . To mitigate this:

  • Use strictly anhydrous conditions with hydroxylamine hydrochloride.
  • Add scavengers (e.g., molecular sieves) to trap water.
  • Monitor reaction progress via LC-MS to terminate reactions before side-product formation .

Q. What strategies are effective for introducing substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core?

Advanced functionalization methods include:

  • Radical reactions : Use transition metal catalysts (e.g., Cu, Fe) or photocatalysts (e.g., Ru(bpy)₃²⁺) to generate radicals for C–H bond activation at the 3-position .
  • Multicomponent reactions : Combine 2-aminopyridines, aldehydes, and nitroalkanes in one pot to install substituents regioselectively .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, electron-deficient imidazo[1,2-a]pyridines show higher affinity for kinase targets. Pair DFT with molecular docking to prioritize derivatives for synthesis .

Q. What analytical approaches resolve discrepancies in spectral data for structurally similar derivatives?

Contradictory NMR or mass spectra may arise from tautomerism or polymorphism. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Single-crystal XRD to confirm solid-state structures.
  • High-resolution mass spectrometry (HRMS) to distinguish isobaric species .

Q. How can solid-phase synthesis improve the efficiency of generating imidazo[1,2-a]pyridine libraries?

Solid-phase methods enable rapid diversification:

  • Immobilize 2-aminonicotinate on resin.
  • Treat with α-haloketones to form imidazo[1,2-a]pyridine cores.
  • Introduce diversity via halogenation or cross-coupling (e.g., Suzuki-Miyaura) at the 3-position .

Q. What mechanistic insights explain the anticancer activity of imidazo[1,2-a]pyridine derivatives?

Studies suggest dual mechanisms:

  • Hypoxia-inducible factor (HIF-1α) inhibition : Disrupts tumor angiogenesis .
  • Kinase inhibition : Targets FXa or c-Met kinases, blocking proliferation pathways. Validate via Western blotting and kinase activity assays .

Methodological Notes

  • References : Citations correspond to evidence IDs (e.g., ).
  • Advanced Techniques : Radical chemistry, DFT, and solid-phase synthesis are emphasized for innovation .

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